4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE
Description
This compound features a 1,3,4-oxadiazole core linked to a pyridin-4-yl group at position 5 and a 4-fluorobenzamide moiety at position 2. The fluorine atom enhances lipophilicity and metabolic stability, while the pyridine and oxadiazole groups contribute to π-π stacking and hydrogen bonding, critical for target binding.
Properties
IUPAC Name |
4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZRBJMKXWUBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acylthiosemicarbazides
Acylthiosemicarbazides are pivotal intermediates for oxadiazole synthesis. Pyridine-4-carbohydrazide (1 ) reacts with carbon disulfide in ethanol under basic conditions (KOH) to form pyridine-4-carbonyl thiosemicarbazide (2 ). Subsequent oxidative cyclization using iodine in ethanol yields 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (3 ) with a reported yield of 92%.
Reaction Conditions :
Electrochemical Oxidation
Sanjeev Kumar et al. demonstrated an electrochemical method using platinum electrodes in acetonitrile with lithium perchlorate (LiClO₄). Semicarbazones derived from pyridine-4-carbaldehyde and semicarbazide undergo oxidation at room temperature to yield 3 with 85% efficiency.
Advantages : Mild conditions, minimal byproducts.
Hypervalent Iodine-Mediated Desulfurization
Thiosemicarbazides (4 ) derived from pyridine-4-carbohydrazide and thiourea undergo desulfurization using iodobenzene diacetate and Oxone® in dichloromethane, producing 3 in 88% yield.
Amide Coupling with 4-Fluorobenzoic Acid
Acid Chloride Method
4-Fluorobenzoic acid (5 ) is converted to its acid chloride (6 ) using thionyl chloride (SOCl₂). Reaction with 3 in dry dichloromethane (DCM) in the presence of triethylamine (TEA) affords the target compound with 78% yield.
Reaction Conditions :
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, 5 directly couples with 3 to yield the benzamide. This method achieves 82% yield and is preferred for moisture-sensitive substrates.
Optimized Parameters :
- Molar Ratio : 1:1.2 (acid:amine)
- Reaction Time : 12 h at 25°C
Alternative Route: Cyclization After Amide Formation
Diacylhydrazide Intermediate
4-Fluorobenzoic hydrazide (7 ) reacts with pyridine-4-carbonyl chloride (8 ) to form N'-(pyridine-4-carbonyl)-4-fluorobenzohydrazide (9 ). Cyclodehydration using phosphorus oxychloride (POCl₃) in toluene yields the target compound in 75% yield.
Critical Notes :
- Excess POCl₃ (3 equiv) ensures complete cyclization.
- Side products (e.g., phosphorylated byproducts) necessitate chromatographic purification.
Microwave-Assisted Synthesis
Zhu et al. reported a solvent-free microwave method using silica-supported dichlorophosphate. Diacylhydrazide 9 cyclizes within 15 minutes at 120°C, achieving 89% yield.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Reaction Optimization
Oxidative Cyclization Mechanism
In iodine-mediated cyclization, the thiosemicarbazide (2 ) undergoes deprotonation at the thiol group, followed by iodine-induced elimination of hydrogen sulfide (H₂S). The resultant nitrene intermediate cyclizes to form the oxadiazole ring.
Role of Coupling Agents
EDC activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency.
Challenges and Solutions
Purification Difficulties
The target compound’s polarity necessitates silica gel chromatography using ethyl acetate/hexane (3:7) or reverse-phase HPLC (C18 column, acetonitrile/water).
Functional Group Compatibility
The pyridine ring’s basicity may interfere with acidic cyclization conditions. Neutral or slightly basic media (pH 7–8) are recommended during oxadiazole formation.
Emerging Methodologies
Photocatalytic Synthesis
Kapoor et al. demonstrated eosin-Y-catalyzed visible-light oxidation of semicarbazones in the presence of CBr₄ and O₂, achieving 94% yield for analogous oxadiazoles. Adapting this method could reduce energy consumption.
Flow Chemistry Approaches
Continuous-flow systems enable precise control over reaction parameters (e.g., residence time, temperature), potentially improving yields and reproducibility for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound can be used as a probe to study biological processes and pathways, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Structural Analogues within the 1,3,4-Oxadiazole Class
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Compounds with Heterocyclic Variations
6-Chloro-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one ():
- Replaces benzamide with chromen-2-one. Chromenone’s planar structure may improve DNA/RNA intercalation (e.g., antiplasmodial activity via riboswitch inhibition), but reduces hydrogen-bonding capacity compared to benzamide .
N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide ():
- Benzoxazole core instead of oxadiazole; nitro group increases electron-withdrawing effects but may confer toxicity. Fluorine at position 3 (vs. 4 in the target compound) alters steric interactions .
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide ():
Advanced Derivatives with Complex Substituents
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide ():
- Bipyrimidinyl and trifluoromethyl groups increase steric bulk, likely improving selectivity but reducing bioavailability. The dimethylaminopyrrolidine enhances solubility, contrasting with the target compound’s simpler pyridine .
Biological Activity
4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a fluorine atom substituted at the para position of a benzamide moiety, linked to a pyridine ring through a 1,3,4-oxadiazole scaffold. This unique structure contributes to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro evaluations have demonstrated that certain oxadiazole derivatives exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Similar Oxadiazole Derivative | SK-MEL-2 | 2.41 |
Antimicrobial Activity
Oxadiazoles have also been investigated for their antimicrobial properties. Compounds similar to this compound have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have been documented in various studies. For example, certain compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- PARP Inhibition : Some oxadiazoles are known to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes. This inhibition leads to increased cancer cell sensitivity to chemotherapy .
- Apoptosis Induction : The compound may promote apoptosis through intrinsic pathways by activating caspases and modulating Bcl-2 family proteins .
Case Studies
Several case studies illustrate the efficacy of oxadiazole derivatives in clinical settings:
- Breast Cancer Study : A study involving MCF-7 cells treated with this compound showed a significant reduction in cell viability compared to untreated controls.
- Infection Models : In vivo models using mice infected with E. coli demonstrated that treatment with oxadiazole derivatives resulted in lower bacterial loads and improved survival rates compared to controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-fluoro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide with high yield and purity?
- Methodological Answer: The synthesis typically involves cyclization of acylhydrazides with carboxylic acid derivatives. For example, reacting 4-fluorobenzoic acid hydrazide with pyridin-4-yl-substituted precursors under dehydrating conditions (e.g., POCl₃ or H₂SO₄). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) enhances purity. Reaction temperatures (80–100°C) and pH control (neutral to mildly acidic) are critical to minimize by-products .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer:
- ¹H/¹³C NMR : To confirm the benzamide backbone and fluorine substitution (e.g., δ ~165 ppm for carbonyl in ¹³C NMR).
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography (if crystalline): SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and intermolecular interactions .
Q. What in vitro models are suitable for preliminary evaluation of its antimicrobial activity?
- Methodological Answer: Use standardized broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be compared to oxadiazole derivatives like OZE-I and OZE-II, which showed activity at 8–32 µg/mL . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to gauge selectivity.
Q. How does the fluorine atom at the benzamide para-position influence physicochemical properties?
- Methodological Answer: Fluorine enhances lipophilicity (logP ~2.5–3.0) and metabolic stability compared to -Cl or -H analogs. Computational tools (e.g., SwissADME) predict improved membrane permeability. Comparative studies with 4-chloro or unsubstituted benzamides reveal lower MIC values in fluorinated derivatives, likely due to enhanced target binding .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict interactions with biological targets (e.g., bacterial enzymes)?
- Methodological Answer:
- Target Selection : Prioritize enzymes critical to microbial survival (e.g., S. aureus dihydrofolate reductase or DNA gyrase).
- Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
- Validation : Compare docking poses with crystallographic data (e.g., PDB 5EL for benzamide-enzyme complexes). Focus on hydrogen bonding (oxadiazole N-atoms) and π-π stacking (pyridine ring) .
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer: Conduct meta-analyses of SAR studies. For example, discrepancies in antimicrobial efficacy between 4-fluoro and 4-chloro derivatives may arise from assay conditions (e.g., pH, inoculum size). Re-evaluate data using standardized protocols and orthogonal assays (e.g., time-kill kinetics vs. MIC). Cross-reference crystallographic data to confirm structural integrity .
Q. How can the oxadiazole ring be modified to improve target selectivity in cancer cells?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) at the oxadiazole 5-position to enhance electrophilicity and interaction with cysteine residues in kinases. Compare IC₅₀ values against panels of cancer cell lines (e.g., MCF-7, A549) using derivatives like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide, which showed selective cytotoxicity .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Methodological Answer: Poor crystal growth due to flexible pyridinyl-oxadiazole linkage can be mitigated by co-crystallization with small molecules (e.g., DMSO). Use SHELXD for phase problem resolution and SHELXL for refinement, incorporating anisotropic displacement parameters. Validate hydrogen-bonding networks (e.g., N–H⋯O interactions) using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
